2-Fluoroquinoline-3-boronic acid

説明

Chemical Classification and Structural Identity

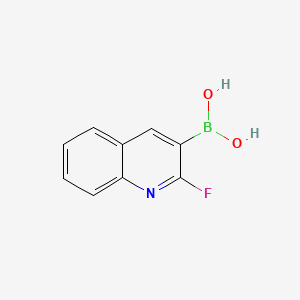

This compound belongs to the class of heterocyclic boronic acids, specifically those derived from the quinoline scaffold. The compound possesses the molecular formula C₉H₇BFNO₂ and maintains a molecular weight of 190.97 daltons. The Chemical Abstracts Service has assigned it the registry number 745784-10-5, establishing its unique chemical identity within the broader chemical literature.

The structural architecture of this compound features a quinoline ring system with selective substitution patterns that confer specific reactivity profiles. The quinoline core consists of a fused benzene and pyridine ring, with the fluorine atom positioned at the 2-position and the boronic acid functional group located at the 3-position. This particular substitution pattern creates a compound where the electron-withdrawing fluorine atom influences the electronic distribution throughout the aromatic system, while the boronic acid group provides sites for further chemical transformation.

The boronic acid functionality in this compound exhibits the characteristic trivalent boron center bound to two hydroxyl groups and one carbon atom from the quinoline framework. The boron-carbon bond length in such aromatic boronic acids typically measures approximately 1.56-1.58 Ångstroms, which is slightly longer than typical carbon-carbon single bonds but consistent with the sp² hybridization of the aromatic carbon center. The boron-oxygen bond distances generally fall within the range of 1.35-1.38 Ångstroms, reflecting the strong electrostatic interactions between the electron-deficient boron center and the oxygen atoms.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₇BFNO₂ | |

| Molecular Weight | 190.97 g/mol | |

| Chemical Abstracts Service Number | 745784-10-5 | |

| Melting Point | 89-94°C | |

| European Community Number | 676-917-0 |

The physical characteristics of this compound align with those typically observed for heterocyclic boronic acids. The compound appears as a white to light yellow crystalline powder under standard conditions, exhibiting stability in air without requiring special atmospheric protection for routine handling. The melting point range of 89-94°C indicates reasonable thermal stability, allowing for standard purification techniques and storage protocols.

Historical Development and Discovery

The development of this compound can be traced through the broader evolution of organoboron chemistry and the specific advancement of quinoline-based boronic acid synthesis. The foundational work in boronic acid chemistry began with the early investigations into organoboron compounds, establishing the fundamental principles that would later enable the synthesis of complex heterocyclic boronic acids.

The first recorded synthesis and characterization of this compound occurred in 2005, as documented by its initial creation date in chemical databases. This timeline places its discovery within the period of rapid expansion in organoboron chemistry, particularly following the recognition of the Suzuki coupling reaction as a powerful tool for carbon-carbon bond formation. The development of this specific compound reflected the growing interest in combining heterocyclic frameworks with boronic acid functionality to create versatile synthetic intermediates.

The synthetic methodologies employed for the preparation of this compound have evolved significantly since its initial discovery. Early approaches likely relied on traditional organometallic chemistry, involving the formation of organolithium or Grignard reagents followed by reaction with boron electrophiles such as trimethyl borate or triisopropyl borate. These methods, while effective, often required careful control of reaction conditions and the use of strictly anhydrous environments.

The advancement of transition metal-catalyzed borylation reactions has revolutionized access to quinoline boronic acids, including this compound. The development of iridium-catalyzed carbon-hydrogen borylation methodologies has provided more direct and efficient synthetic routes. These catalytic approaches enable the selective introduction of boronic acid functionality into pre-existing quinoline frameworks, offering advantages in terms of reaction selectivity and operational simplicity.

Recent research has demonstrated the successful application of iridium-catalyzed borylation to fluoroquinoline substrates, establishing practical synthetic protocols for accessing various substituted quinoline boronic acids. These methodologies typically employ bis(pinacolato)diboron as the boron source in combination with iridium catalysts and appropriate ligand systems, achieving efficient conversion under relatively mild reaction conditions.

Position in Organoboron Chemistry

This compound occupies a distinctive position within the broader landscape of organoboron chemistry, representing the intersection of heterocyclic chemistry and organoboron functionality. The compound exemplifies the evolution of boronic acid chemistry beyond simple aryl boronic acids toward more complex, functionally diverse structures that offer enhanced synthetic utility.

Within the classification of organoboron compounds, this compound belongs to the category of heteroaryl boronic acids, which have gained prominence due to their unique electronic properties and expanded application scope compared to their carbocyclic counterparts. The presence of the nitrogen atom in the quinoline ring system introduces additional coordination sites and electronic effects that can influence both the reactivity of the boronic acid functionality and the overall stability of the compound.

The strategic positioning of the fluorine substituent at the 2-position of the quinoline ring creates additional electronic modulation that distinguishes this compound from other quinoline boronic acids. Fluorine atoms are known to exert strong electron-withdrawing effects through their high electronegativity and minimal steric requirements, leading to significant alterations in the electronic distribution throughout the aromatic system. This electronic modification can influence the acidity of the boronic acid group, its Lewis acidity, and its reactivity in cross-coupling reactions.

The development of this compound and related heterocyclic boronic acids has contributed to the expansion of the Suzuki-Miyaura coupling reaction scope. Traditional Suzuki coupling reactions primarily involved simple aryl boronic acids, but the availability of more complex heterocyclic partners has enabled the construction of increasingly sophisticated molecular architectures. The quinoline boronic acid framework provides access to nitrogen-containing heterocyclic products that are prevalent in pharmaceutical and agrochemical applications.

The compound also represents an important example of the successful integration of multiple functional groups within a single molecular framework. The combination of the quinoline heterocycle, fluorine substituent, and boronic acid functionality creates a multifunctional building block that can participate in diverse chemical transformations. This multifunctionality has made this compound particularly valuable in medicinal chemistry applications, where the ability to rapidly access complex molecular diversity is essential for drug discovery efforts.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions, encompassing synthetic methodology development, pharmaceutical applications, and fundamental studies of heterocyclic reactivity patterns. The compound has served as both a synthetic target for advancing borylation methodologies and a versatile building block for constructing more complex heterocyclic systems.

In the realm of synthetic methodology, this compound has played a crucial role in the development and optimization of selective carbon-hydrogen borylation reactions. The quinoline framework presents unique challenges for selective functionalization due to the presence of multiple potentially reactive carbon-hydrogen bonds. The successful development of protocols for the regioselective borylation of fluoroquinolines at the 3-position has provided valuable insights into the factors that control selectivity in heterocyclic borylation reactions.

The compound has proven particularly valuable in medicinal chemistry research, where quinoline derivatives occupy prominent positions among biologically active compounds. The quinoline scaffold appears in numerous pharmaceutically relevant molecules, including antimalarial agents, antibiotics, and anticancer compounds. The availability of this compound as a synthetic building block has enabled the efficient preparation of quinoline-containing drug candidates through cross-coupling strategies.

Research into fluoroquinolone antibiotics has highlighted the importance of compounds like this compound in accessing the core structural frameworks of these important therapeutic agents. Fluoroquinolones represent one of the most widely prescribed classes of antibiotics globally, and the development of efficient synthetic routes to quinoline boronic acid intermediates has practical implications for pharmaceutical manufacturing processes.

The compound has also contributed to fundamental studies of heterocyclic boronic acid reactivity and stability. The electronic effects introduced by the fluorine substituent and the quinoline nitrogen atom create a unique electronic environment that influences the properties of the boronic acid functionality. These studies have enhanced understanding of how substituent effects propagate through heterocyclic systems and affect the reactivity of pendant functional groups.

Recent advances in the field have demonstrated the utility of this compound in accessing fluoroquinolone frameworks through cyclization and functionalization sequences. These synthetic approaches highlight the strategic value of having the boronic acid functionality positioned for subsequent transformation into the carbonyl groups characteristic of quinolone antibiotics. The ability to access these medicinally important scaffolds through efficient synthetic sequences underscores the continuing significance of this compound in heterocyclic chemistry research.

The compound has also found applications in the development of fluorescent probes and analytical reagents, taking advantage of the inherent fluorescence properties of quinoline derivatives and the reactive nature of boronic acid groups toward specific analytes. These applications demonstrate the versatility of the compound beyond traditional synthetic chemistry applications and highlight its potential in analytical and materials science contexts.

特性

IUPAC Name |

(2-fluoroquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUJOURLTDSVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382549 | |

| Record name | 2-Fluoroquinoline-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-10-5 | |

| Record name | 2-Fluoroquinoline-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Fluoroquinoline-3-boronic acid (C9H7BFNO2) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antibacterial treatments. This article discusses its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline ring system with a fluorine atom at the 2-position and a boronic acid group at the 3-position. This configuration is significant as it influences the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that boronic acid derivatives, including this compound, exhibit promising anticancer properties. These compounds often act as inhibitors of specific protein kinases involved in cell proliferation and survival. For instance, studies have shown that boronic acid-containing compounds can inhibit cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), leading to reduced cancer cell viability.

- Inhibition of Kinase Activity : In vitro assays demonstrated that modifications to the quinoline core can enhance selectivity for CLK (CDC2-like kinase) and ROCK (Rho-associated protein kinase) inhibition, which are crucial in cancer cell growth and migration .

- Cell Cycle Arrest : The lead candidates from these studies induced cell cycle arrest and promoted DNA damage, as evidenced by increased levels of phosphorylated H2AX, a marker for DNA double-strand breaks .

- Proliferation Inhibition : The fluoroquinolone-boron hybrid complexes have been reported to inhibit proliferation in cervical cancer cell lines (SiHa and CaSki), suggesting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the quinoline ring significantly affect biological activity. For example:

- Substituent Variations : Compounds with different substituents at the C1 position of the quinoline moiety exhibited varying degrees of kinase inhibition. The introduction of electron-withdrawing groups like boron enhances the reactivity at specific sites on the quinoline ring, facilitating interactions with target proteins .

- Hybrid Complexes : The synthesis of fluoroquinolone-boron hybrids has led to compounds with enhanced potency against cancer cells, demonstrating that strategic modifications can yield more effective therapeutic agents .

Antibacterial Activity

Apart from its anticancer potential, this compound may also exhibit antibacterial properties due to its structural similarity to established fluoroquinolone antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity against various pathogens.

- Mechanism of Action : Fluoroquinolones typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The boronic acid functionality may further enhance their antibacterial efficacy by facilitating interactions with bacterial enzymes .

In Vitro Studies

- Cell Line Testing : In vitro studies using cervical cancer cell lines demonstrated that fluoroquinolone-boron complexes significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use .

- Kinase Inhibition Assays : Compounds derived from this compound were tested against various kinases, revealing potent inhibition profiles that correlate with their structural modifications .

類似化合物との比較

Chemical Identity :

- IUPAC Name: 2-Fluoroquinoline-3-boronic acid

- CAS Number : 745784-10-5

- Molecular Formula: C₉H₇BFNO₂

- Molecular Weight : 190.97 g/mol

- Purity : ≥97% (commonly available)

- Physical State : Solid (exact color unspecified; inferred as white to off-white)

- Melting Point : 89–94°C

Structural Features: The compound combines a quinoline backbone substituted with a fluorine atom at position 2 and a boronic acid (-B(OH)₂) group at position 3. The quinoline ring enhances aromatic π-conjugation, while fluorine and boronic acid groups confer electronic and steric effects critical for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Applications :

Primarily used in pharmaceutical research for synthesizing fluorinated heterocycles, which are prevalent in drug candidates targeting kinases, antimicrobial agents, and imaging probes .

Comparison with Similar Boronic Acid Compounds

The following table summarizes key structural, physical, and functional differences between this compound and analogous compounds:

Key Comparative Insights:

Structural Complexity: Quinoline vs. Pyridine: The quinoline scaffold in this compound offers extended π-conjugation compared to pyridine derivatives, enhancing stability in cross-coupling reactions .

Reactivity in Cross-Coupling: Quinoline Derivatives: The electron-withdrawing fluorine and boronic acid groups on the quinoline ring lower the LUMO energy, facilitating palladium-catalyzed couplings. This makes this compound superior for synthesizing complex heterocycles . Pyridine Derivatives: 2-Fluoropyridine-3-boronic acid reacts faster in couplings due to smaller steric bulk but is less thermally stable .

Pharmaceutical Relevance: Quinoline-based boronic acids are prioritized in drug discovery due to their ability to mimic purine structures, making them potent kinase inhibitors . Pyridine analogs are more commonly used in agrochemicals and materials science .

Thermal Stability: this compound has a higher melting point (89–94°C) than pyridine derivatives (e.g., 2-fluoropyridine-3-boronic acid lacks a reported melting point), suggesting greater thermal resilience .

Research Findings and Trends

- Synthetic Utility: this compound has been employed in synthesizing fluorinated analogs of FDA-approved drugs, such as crizotinib derivatives, with improved bioavailability .

- Challenges: Quinoline derivatives exhibit lower solubility in aqueous media compared to pyridine-based boronic acids, necessitating polar aprotic solvents (e.g., DMF) for reactions .

Q & A

Q. What are the established synthetic routes for 2-Fluoroquinoline-3-boronic acid, and what purification challenges arise during its synthesis?

- Methodological Answer : The synthesis typically involves halogenation of quinoline derivatives followed by boronic acid introduction via Miyaura borylation. A key challenge is preventing boroxine formation during purification due to the compound’s hygroscopic nature. Column chromatography using non-polar solvents (e.g., hexane/ethyl acetate) under inert conditions is recommended. Silica gel pretreatment with triethylamine minimizes boronic acid decomposition . Key Data :

| Property | Value | Source |

|---|---|---|

| CAS Number | 745784-10-5 | |

| Molecular Formula | C₉H₇BFNO₂ | |

| Melting Point | 89–94°C |

Q. How do researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural confirmation employs and NMR to verify fluorine substitution and boronic acid proton signals. NMR can detect boroxine impurities. Mass spectrometry (HRMS) confirms molecular weight .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, amber vials. Desiccants like molecular sieves prevent moisture absorption, which triggers boroxine formation. Avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions

Q. How does the fluorine substituent at the 2-position influence the electronic properties and Suzuki-Miyaura cross-coupling efficiency of this compound?

- Methodological Answer : The electron-withdrawing fluorine atom enhances the boronic acid’s Lewis acidity, accelerating transmetallation in cross-coupling reactions. However, steric hindrance from the quinoline scaffold may reduce reactivity with bulky substrates. Optimize reaction conditions using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water mixtures at 60°C .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) when using this compound in aqueous-phase sensing applications?

- Methodological Answer : Protodeboronation is minimized by buffering the solution at pH 7–8, where the boronic acid exists in its tetrahedral boronate form. Adding diols (e.g., mannitol) stabilizes the boronate ester, reducing hydrolysis. Fluorescence quenching assays with anthracene-based probes can monitor reaction progress .

Q. How can this compound be integrated into boronic acid-containing hydrogels for glucose-responsive drug delivery systems?

- Methodological Answer : Co-polymerize the compound with acrylamide monomers using a radical initiator (e.g., APS/TEMED). The boronic acid binds glucose via reversible esterification, inducing hydrogel swelling. Characterize responsiveness using rheometry and glucose titration assays. Ensure biocompatibility via cytotoxicity testing (e.g., MTT assay on HEK-293 cells) .

Q. What computational methods are effective for predicting the binding affinity of this compound with biological targets (e.g., bacterial lectins)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions between the boronic acid and target proteins. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the geometry and electronic structure for binding site analysis. Validate predictions with surface plasmon resonance (SPR) .

Data Contradiction Analysis

Q. Discrepancies in reported pKa values for fluorinated boronic acids: How do these affect this compound’s applications?

- Methodological Answer : pKa variations arise from solvent polarity and measurement techniques (e.g., potentiometry vs. NMR). For this compound, the electron-withdrawing fluorine lowers the pKa (~8.2) compared to non-fluorinated analogs, enhancing diol binding at physiological pH. Replicate experiments in PBS buffer (pH 7.4) to standardize comparisons .

Safety and Handling

Q. What PPE and safety protocols are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。